molecular formula C11H7F3N2O B1324386 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde CAS No. 75815-73-5

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1324386
CAS No.: 75815-73-5
M. Wt: 240.18 g/mol
InChI Key: FJRLRPMATZQLHW-UHFFFAOYSA-N
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Description

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group

Preparation Methods

The synthesis of 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole core. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide under photoredox catalysis . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde can be compared to other trifluoromethyl-containing compounds, such as:

These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-3-10(4-9)16-6-8(7-17)5-15-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRLRPMATZQLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633225
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75815-73-5
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500 ml., 2-neck flask, fitted with a condenser and a magnetic stirrer, containing 60.5 ml. (0.78 M.) of absolute dimethylformamide (dried over 3A sieves) is slowly added, while the temperature is maintained at less than 10° C., 36.9 ml. (0.39 M.) of phosphorus oxychloride, after which time the reaction mixture is allowed to stand at room temperature until a bright red color develops (typically, between 30 and 60 minutes). To the resultant reaction mixture is then added 23.2 g. (0.109 M.) of 1-(m-trifluoromethylphenyl)-pyrazole, while the temperature is maintained at between 50° and 70° C. The reaction mixture is then slowly heated to 100° C. and allowed to stand overnight, while the temperature is maintained at 100° C. The reaction mixture is then cooled, quenched in ice water and allowed to stand overnight at room temperature. The resultant precipitated solids are then filtered and washed successively with water and petroleum ether. The solvent is then removed under vacuum to yield 1-(m-trifluoromethylphenyl)pyrazole-4-carboxaldehyde (Yield: 57%). A second crop was also obtained, m.p. 80°-82° C. (Yield: 63%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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